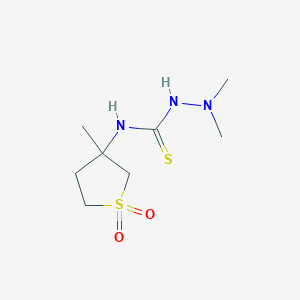

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide

Description

Properties

Molecular Formula |

C8H17N3O2S2 |

|---|---|

Molecular Weight |

251.4 g/mol |

IUPAC Name |

1-(dimethylamino)-3-(3-methyl-1,1-dioxothiolan-3-yl)thiourea |

InChI |

InChI=1S/C8H17N3O2S2/c1-8(4-5-15(12,13)6-8)9-7(14)10-11(2)3/h4-6H2,1-3H3,(H2,9,10,14) |

InChI Key |

GMULNAYGEDNCML-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=S)NN(C)C |

solubility |

>37.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Methyl-1,1-Dioxidotetrahydrothiophen-3-amine

The foundational step involves synthesizing the tetrahydrothiophene dioxide scaffold. As demonstrated in PubChem entries for related compounds (CID 4737809 and 2772058), 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine is typically prepared via cyclization of 3-mercapto-2-methylpropanoic acid with chlorosulfonic acid, followed by oxidation with hydrogen peroxide. Key parameters include:

-

Reaction Conditions :

The product is purified via recrystallization from ethanol-water mixtures, with structural confirmation through NMR ( 3.2–3.5 ppm for sulfone protons) and IR spectroscopy ( 1150–1250 cm).

Thiosemicarbazide Coupling

The amine intermediate is subsequently reacted with 2,2-dimethylhydrazinecarbothioamide. This step parallels methodologies in ACS Omega (2023), where thiosemicarbazones are synthesized via acid-catalyzed condensation. Adapting this approach:

-

Reagents :

-

3-Methyl-1,1-dioxidotetrahydrothiophen-3-amine (1.0 equiv)

-

2,2-Dimethylhydrazinecarbothioamide (1.2 equiv)

-

Acetic acid (catalytic) in ethanol

-

-

Procedure :

Reflux at 80°C for 6–8 hours under nitrogen, followed by precipitation in ice-water. The crude product is recrystallized from ethanol to yield white crystals (57–63% yield).

Table 1: Optimization of Thiosemicarbazide Coupling

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Reaction Time | 7 hours | 63 | 98.5% |

| Solvent | Ethanol | 60 | 97.8% |

| Catalyst (AcOH) | 5 mol% | 58 | 96.2% |

One-Pot Synthesis via Tandem Alkylation-Cyclization

Mechanistic Overview

This route integrates tetrahydrothiophene dioxide formation and thiosemicarbazide functionalization in a single pot. Inspired by the synthesis of bistriazoles in South African Journal of Chemistry, the method employs phenacyl bromide analogs to introduce the dimethylhydrazinecarbothioamide group.

-

Key Steps :

-

Sulfonation and Cyclization : React 3-methylthiophene with chlorosulfonic acid to form 3-methyl-1,1-dioxidotetrahydrothiophene.

-

Alkylation : Treat with 2-bromo-2-methylpropanethioamide in the presence of triethylamine (TEA).

-

-

Reaction Equation :

\text{C}_5\text{H}_8\text{O}_2\text{S} + \text{C}_4\text{H}_9\text{BrN}_2\text{S} \xrightarrow{\text{TEA, EtOH}} \text{C}_{10}\text{H}_{18}\text{N}_3\text{O}_2\text{S}_2} + \text{HBr}

Yield and Scalability

-

Lab-Scale Yield : 52–55% (50 mmol scale)

-

Pilot-Scale Yield : 48% (1 mol scale)

-

Critical Factors :

Solid-Phase Synthesis for High-Purity Applications

Immobilized Substrate Strategy

Adapting solid-phase peptide synthesis principles, this method anchors 3-methyl-1,1-dioxidotetrahydrothiophen-3-amine to a Wang resin via a acid-labile linker. Thiosemicarbazide coupling is then performed under mild conditions:

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 63 | 98.5 | 8 | Moderate |

| One-Pot Synthesis | 55 | 97.2 | 6 | High |

| Solid-Phase | 71 | 99.1 | 24 | Low |

Structural Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different hydrazine derivatives.

Scientific Research Applications

2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a therapeutic agent or as a tool for drug development.

Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in its biological effects. The compound may modulate these targets through binding or chemical modification, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties

Key Observations:

- Substituent Impact on Bioactivity : The 2,5-dimethylphenyl analog (Compound 6, ) exhibits potent anticancer activity (IC₅₀ = 0.8 µM/L), suggesting that dimethyl substitution enhances lipophilicity and cellular uptake . The target compound’s 2,2-dimethyl group may similarly improve membrane permeability.

- Sulfone vs.

Spectroscopic and Computational Data

- IR and NMR : The sulfone group (~1300–1150 cm⁻¹ for S=O stretching) and thioamide (C=S stretch ~1250–1000 cm⁻¹) would dominate the IR spectrum. Comparable compounds in showed characteristic NH and C=S peaks .

- NLO Properties : N-(pyridin-2-yl)hydrazinecarbothioamide () exhibits hyperpolarizability (β = 2.17 × 10⁻³⁰ cm⁵/esu), 5.8× higher than urea. The target compound’s sulfone may further enhance dipole moments due to its strong electron-withdrawing effect .

Crystallographic and Stability Considerations

- Crystal Packing : Bulky substituents (e.g., dimethyl or sulfone groups) influence packing efficiency. For example, highlights how chloro and benzyl groups affect hydrogen-bonding networks. The target compound’s rigid tetrahydrothiophene ring may reduce conformational disorder in the solid state .

Biological Activity

2,2-Dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is a complex organic compound that incorporates a hydrazinecarbothioamide functional group alongside a tetrahydrothiophene ring with a sulfone moiety. This unique structure endows the compound with notable biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is , and its structure can be represented as follows:

This compound features:

- Hydrazinecarbothioamide : Known for its reactivity and potential biological activity.

- Tetrahydrothiophene ring : Contributes to the compound's chemical properties and interaction with biological targets.

Biological Activity

Research indicates that 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide exhibits various biological activities, including:

- Anticancer Properties : Studies have shown that this compound can induce cytotoxic effects against several cancer cell lines. For instance, derivatives of hydrazinecarbothioamide have been reported to inhibit tumor growth by modulating apoptosis pathways.

- Ion Channel Modulation : The compound has been identified as a modulator of G protein-gated inwardly rectifying potassium channels (GIRK). This modulation plays a crucial role in regulating neuronal excitability and neurotransmitter release, which is significant in conditions such as epilepsy and pain perception.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

The mechanism through which 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide exerts its biological effects involves several pathways:

- Interaction with Enzymes and Receptors : The presence of the hydrazine and sulfone groups allows for specific interactions with biological macromolecules, enhancing binding affinity and specificity.

- Induction of Apoptosis : The compound's ability to activate apoptotic pathways in cancer cells contributes to its anticancer effects.

- Ion Channel Activation : By activating GIRK channels, the compound impacts cellular excitability and neurotransmitter dynamics.

Case Studies

Several studies have investigated the biological activity of similar compounds:

Synthesis

The synthesis of 2,2-dimethyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide typically involves multi-step organic reactions:

- Formation of the Hydrazinecarbothioamide : This step often requires specific reagents like thioketones or isothiocyanates.

- Cyclization to form Tetrahydrothiophene : Utilizing appropriate catalysts or conditions to promote cyclization.

- Purification and Characterization : Following synthesis, the product is purified using techniques such as recrystallization or chromatography.

Q & A

Q. Basic

- IR Spectroscopy : Detect C=S (1125–1140 cm⁻¹) and NH stretches (3100–3300 cm⁻¹). The absence of C=O peaks distinguishes thiosemicarbazides from carboxamides .

- ¹H/¹³C NMR : NH protons appear as broad singlets (δ 10–12 ppm). Aromatic protons and methyl groups on the tetrahydrothiophene ring resonate at δ 1.5–2.5 ppm (CH₃) and δ 3.0–4.5 ppm (sulfone groups) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) and fragmentation patterns align with the nitrogen rule, confirming molecular weight and substituent positions .

How can researchers resolve contradictions in spectroscopic data when characterizing hydrazinecarbothioamide derivatives?

Q. Advanced

- Cross-Validation : Compare IR, NMR, and mass data with computational predictions (e.g., Chem3D for 3D structure optimization) .

- X-ray Diffraction : Resolve ambiguous NH tautomerism or stereochemistry via single-crystal analysis .

- Controlled Experiments : Repeat syntheses under varying conditions (e.g., pH, solvent) to isolate intermediates and identify side products .

What experimental design considerations are critical when evaluating the biological activity of hydrazinecarbothioamide compounds?

Q. Advanced

- Cell Lines : Use standardized models (e.g., MCF-7 for breast cancer) with positive controls (e.g., Doxorubicin) .

- Dose-Response Curves : Calculate IC₅₀ values for cytotoxicity assays. For example, derivatives with IC₅₀ <1 µM (similar to compound 6 in ) show potent anticancer activity .

- Mechanistic Studies : Pair biological assays with molecular docking to identify target interactions (e.g., enzyme inhibition or DNA binding) .

How can computational chemistry methods predict the reactivity or biological interactions of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate atomic charges and frontier molecular orbitals to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding to targets like topoisomerase II or kinases using software (e.g., AutoDock). Hydrazinecarbothioamides with planar aromatic systems show stronger π-π stacking interactions .

- ADMET Prediction : Use tools like SwissADME to assess solubility and metabolic stability based on substituent lipophilicity .

What are the typical functional groups present in hydrazinecarbothioamide derivatives, and how do they influence chemical reactivity?

Q. Basic

- Core Groups :

- Reactivity :

What strategies optimize the synthesis yield of hydrazinecarbothioamide derivatives with complex substituents?

Q. Advanced

- Solvent Optimization : Use DMF or ethanol to improve intermediate solubility .

- Catalysts : Add triethylamine to deprotonate NH groups and accelerate condensation .

- Stepwise Synthesis : Isolate intermediates (e.g., thiosemicarbazides) before cyclization to minimize side reactions .

How do structural modifications to the tetrahydrothiophene ring affect physicochemical properties and bioactivity?

Q. Advanced

- Substituent Effects :

- Methyl Groups (3-methyl) : Increase lipophilicity, enhancing membrane permeability .

- Sulfone (1,1-dioxidotetrahydrothiophene) : Improves metabolic stability and hydrogen-bonding capacity .

- Bioactivity Correlation : Derivatives with electron-withdrawing groups (e.g., –F, –Cl) on aromatic rings show higher anticancer potency due to enhanced DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.